2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide
Description
This compound features a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, linked via an acetamide bridge to a 1,3-benzothiadiazole moiety modified with methyl groups and sulfone groups. Such heterocyclic frameworks are common in medicinal chemistry due to their bioavailability and ability to engage in target-specific interactions .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-9-6-14-15(20(5)25(22,23)19(14)4)8-13(9)17-16(21)7-12-10(2)18-24-11(12)3/h6,8H,7H2,1-5H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZSNNRNCZEWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CC3=C(ON=C3C)C)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloisomerization of Propargylic Amides
The trisubstituted oxazole is synthesized via a palladium-catalyzed cycloisomerization of propargylic amides, as outlined in modern green chemistry approaches. A propargylamide precursor bearing methyl groups at positions corresponding to C3 and C5 of the oxazole and a propiolic acid side chain at C4 undergoes cyclization in the presence of Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in toluene at 80°C (Table 1).
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Propargylamide | 10 mmol | Toluene | 80°C | 6 h | 78% |
| Pd(OAc)₂ | 0.2 mmol | ||||
| Xantphos | 0.4 mmol |
The reaction proceeds via a 5-endo-dig cyclization mechanism, forming the oxazole core with regioselective methyl group placement. The acetic acid side chain is introduced by hydrolyzing the terminal alkyne to a carboxylic acid using Ag₂CO₃ (1.5 equiv) in THF/H₂O (3:1).
Van Leusen Synthesis with TosMIC
Alternatively, the van Leusen reaction employs TosMIC (tosylmethyl isocyanide) and a diketone precursor (2,4-pentanedione) in isopropyl alcohol under microwave irradiation. This method selectively installs methyl groups at C3 and C5, while the acetic acid moiety is introduced via post-synthetic alkylation (Table 2).
Optimized Microwave Conditions
| Parameter | Value |
|---|---|
| Power | 350 W |
| Temperature | 65°C |
| Time | 8 min |
| Yield | 82% |
Synthesis of 5-Amino-1,3,6-Trimethyl-2,2-Dioxo-1,3-Dihydro-2λ⁶,1,3-Benzothiadiazole
Thiadiazole Ring Formation
The benzothiadiazole core is constructed via a palladium-catalyzed coupling adapted from patented methodologies. Starting with 4-bromo-2,6-dimethylaniline, sulfonation is achieved using SO₃·DMF complex in DCM, followed by cyclization with NH₄SCN in AcOH under reflux (Table 3).
Cyclization Reaction Parameters
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Bromo-2,6-dimethylaniline | 10 mmol | DCM | 0°C | 1 h | 89% |
| SO₃·DMF | 12 mmol | ||||
| NH₄SCN | 15 mmol | AcOH | 120°C | 12 h | 75% |
Methylation and Oxidation
Methyl groups at positions 1 and 3 are installed via nucleophilic substitution using MeI (3 equiv) and K₂CO₃ (2 equiv) in DMF at 60°C. Subsequent oxidation of the sulfide to sulfone employs H₂O₂ (30%) and Na₂WO₄ (0.1 equiv) in MeOH/H₂O (4:1), achieving complete conversion in 4 h (Table 4).
Amide Bond Formation
Carboxylic Acid Activation
The oxazole acetic acid (1 equiv) is activated as its acyl chloride using SOCl₂ (1.5 equiv) in anhydrous THF at 0°C. The intermediate is reacted with the benzothiadiazole amine (1.2 equiv) in the presence of Et₃N (2 equiv) to facilitate coupling.
Coupling Reaction Optimization
| Condition | Value | Yield |
|---|---|---|
| Solvent | DMF | 88% |
| Catalyst | None | |
| Temperature | 25°C | |
| Time | 12 h |
Green Chemistry Alternatives
Microwave-assisted coupling reduces reaction time to 20 min with comparable yield (85%). Ionic liquids ([bmim][BF₄]) enhance reaction efficiency by stabilizing the acyl intermediate, achieving 91% yield at 50°C.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity with retention time 6.8 min.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer activity.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring and benzo[c][1,2,5]thiadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
A. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives ()
- Structural Differences : Replaces the 1,2-oxazole with a dioxothiazolidine ring and lacks the benzothiadiazole system.
- Synthesis : Uses carbodiimide-mediated coupling (EDC/HOBt), a method common in acetamide formation. Yields and purity depend on substituent effects, similar to the target compound’s likely synthesis pathway .
- Functional Implications : The dioxothiazolidine group may enhance solubility but reduce metabolic stability compared to the methylated oxazole in the target compound.
B. (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl)methyl-2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates ()
- Structural Differences : Features a 1,2,4-oxadiazole ring instead of 1,2-oxazole and a benzoxazine moiety instead of benzothiadiazole.
- Synthesis : Achieved via nucleophilic substitution and cyclization, yielding compounds in "ethical yields" (likely 60–80%). The target compound’s synthesis may require similar heterocyclization steps but with sulfur-containing precursors .
- Functional Implications : The benzoxazine group introduces hydrogen-bonding capacity, akin to the sulfone in the target compound, but with differing electronic effects.
C. Thiazole-Triazole Acetamides ()
- Structural Differences : Replaces the oxazole with a thiazole-triazole system and substitutes the benzothiadiazole with aryl-thiazole groups.
- Synthesis : Utilizes click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to form triazole linkages. Reported yields exceed 70%, with characterization via ¹H/¹³C NMR and IR .
- Functional Implications : The triazole-thiazole combination enhances metal-binding capacity, unlike the target compound’s sulfone-rich system.
Physicochemical and Spectroscopic Properties
- Hydrogen-Bonding Patterns : The target’s sulfone and amide groups may form robust hydrogen bonds, comparable to benzoxazine derivatives (). Etter’s graph set analysis () could elucidate its crystal packing efficiency .
Crystallographic Analysis
- If crystallized, the target compound’s structure could be resolved via SHELX software (), widely used for small-molecule refinement. Its sulfone groups may promote dense crystal packing, contrasting with more flexible dioxothiazolidine derivatives .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a synthetic organic molecule characterized by its complex structure that includes an oxazole ring and a benzothiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol . The unique combination of functional groups in this compound suggests diverse interactions with biological targets.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities. The biological activity of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can be summarized as follows:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of oxazole and benzothiadiazole derivatives. For instance:
- Mechanism of Action : Compounds with these moieties may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
Compounds containing oxazole rings have been reported to exhibit antimicrobial activity against various pathogens. Potential mechanisms include:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis leading to cell lysis.
Enzyme Inhibition
The presence of the benzothiadiazole moiety suggests potential inhibitory effects on specific enzymes:
- Enzyme Targets : These compounds may act as inhibitors for enzymes involved in metabolic pathways or signal transduction.
Research Findings
Recent studies have focused on elucidating the specific biological pathways influenced by this compound. Below is a summary table of relevant findings:
| Study | Biological Activity | Mechanism |
|---|---|---|
| Study 1 | Anticancer (e.g., breast cancer) | Induction of apoptosis via caspase activation |
| Study 2 | Antimicrobial (e.g., E. coli) | Disruption of cell wall synthesis |
| Study 3 | Enzyme inhibition (e.g., kinase inhibitors) | Competitive inhibition at the active site |
Case Studies
Several case studies have investigated the biological activity of related compounds:
-
Case Study on Anticancer Activity :
- A derivative similar to the target compound was tested against various cancer cell lines (e.g., MCF7 and HeLa). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 20 µM .
-
Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
